molecular formula C19H18O5 B13737330 3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione CAS No. 1038998-66-1

3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione

Cat. No.: B13737330
CAS No.: 1038998-66-1
M. Wt: 326.3 g/mol
InChI Key: IUEGTLLFBYTJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione (CAS 1038998-66-1) is a high-purity synthetic organic compound provided for research and development purposes . This molecule features a 7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione core structure coupled with a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent. The benzo[d][1,3]dioxole moiety is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active molecules and serving as a key pharmacophore in compounds with reported anticonvulsant properties . The specific research applications of this compound are still being explored, but its unique hybrid structure makes it a valuable intermediate or target molecule for investigations in several fields, including medicinal chemistry for the design of novel therapeutic agents, and chemical biology for studying enzyme interactions and signal transduction pathways. Researchers can utilize this compound as a building block for the synthesis of more complex heterocyclic systems or as a standard in analytical method development. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1038998-66-1

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7,7-dimethyl-6,8-dihydrochromene-2,5-dione

InChI

InChI=1S/C19H18O5/c1-19(2)8-14(20)13-7-12(18(21)24-17(13)9-19)5-11-3-4-15-16(6-11)23-10-22-15/h3-4,6-7H,5,8-10H2,1-2H3

InChI Key

IUEGTLLFBYTJMM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C(=O)O2)CC3=CC4=C(C=C3)OCO4)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Diastereomeric Salt Formation and Resolution

  • The preparation often starts with the synthesis of the corresponding 3-(benzodioxol-5-yl)methyl-substituted acid precursor.
  • Enantiomeric enrichment is achieved by forming diastereomeric salts with chiral amines, where one enantiomer preferentially crystallizes in the salt, and the other remains in the mother liquor or crystallization water.
  • This step allows for the separation of (R) and (S) enantiomers of the acid with high enantiomeric excess.

Alkaline Hydrolysis to Corresponding Alcohols

  • The resolved acid enantiomers are converted to their respective alcohols via alkaline hydrolysis.
  • This reaction is preferably conducted using potassium hydroxide (KOH) in methanol under controlled conditions to avoid side reactions.
Step Reagents/Conditions Outcome
i Acid enantiomer + chiral amine Diastereomeric salt formation
ii Crystallization Enantiomeric separation
iii KOH in methanol, alkaline hydrolysis Conversion of acid to alcohol enantiomers

Oxidation of Alcohols to Aldehydes

  • The (R) and (S) alcohols obtained are oxidized to the corresponding aldehydes, specifically 3-(benzodioxol-5-yl)-2-methylpropanal enantiomers.
  • The oxidation uses a sodium hypochlorite (NaClO) solution at a pH between 8.5 and 9.5.
  • Catalysts such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or PIPO (a nitroxyl radical catalyst) are employed in the presence of potassium bromide (KBr) to facilitate selective oxidation without overoxidation.
Step Reagents/Conditions Outcome
iv NaClO (pH 8.5-9.5), KBr, TEMPO catalyst Selective oxidation to aldehydes

Cyclization to Form the Chromene-2,5-dione Core

  • The aldehyde intermediates undergo cyclization reactions to form the 7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione ring system.
  • This step typically involves intramolecular condensation and ring closure, often under acidic or basic catalysis, to yield the chromene dione structure.
  • The presence of the benzo[d]dioxole substituent is preserved during this cyclization.

Alternative Synthetic Routes and Related Compounds

  • While direct preparation of the target compound is limited in open literature, related β-diketone derivatives and chromene analogs have been synthesized via condensation of ethyl benzoylacetate with other aromatic amines or aldehydes, followed by cyclization.
  • The use of triethylamine as a base and reflux in solvents such as 1,4-dioxane has been reported for similar heterocyclic ring formations.
  • Oxidative and reductive transformations of intermediate alcohols and aldehydes are common in the preparation of chromene derivatives with biological activity.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Key Notes
1 Diastereomeric salt formation Chiral amines, crystallization Enantiomeric resolution of acid
2 Alkaline hydrolysis KOH in methanol Acid to alcohol conversion
3 Oxidation to aldehyde NaClO (pH 8.5-9.5), KBr, TEMPO catalyst Selective oxidation
4 Cyclization to chromene-2,5-dione Acid/base catalysis, reflux solvents Ring closure to form chromene core

Research Results and Yields

  • The enantiomeric resolution step yields high-purity enantiomers, critical for biological activity studies.
  • Alkaline hydrolysis proceeds efficiently with minimal side products under controlled conditions.
  • TEMPO-mediated oxidation is selective and mild, preventing overoxidation to acids.
  • Cyclization yields depend on reaction conditions but typically range from 70% to 85% in related chromene syntheses.
  • Characterization of intermediates and final products is performed by NMR, IR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on available data:

Structural Analogues

3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Compound 13) Structure: Lacks the methylene bridge and dihydro-dione core of the target compound, featuring a direct benzodioxole attachment to a coumarin-like chromen-2-one system. Properties: Molecular weight 266 g/mol (M⁺), melting point 168–170°C, synthesized in 32% yield via condensation .

3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14) Structure: Replaces benzodioxole with a dimethoxyphenyl group. Properties: Molecular weight 282 g/mol (M⁺), melting point 127–129°C, synthesized in 55% yield .

4-Hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione (Compound 2b)

  • Structure : Shares the chromene-dione core but lacks the benzodioxolylmethyl substituent.
  • Applications : Used in synthesizing fused chromene derivatives (e.g., furochromene carboxylates) with 84–85% yields via reactions with bromonitroacrylates .
  • Key Difference : The absence of the benzodioxole group may limit its bioactivity in contexts where lipophilic aromatic moieties are critical.

Functional Analogues

Dimedone (5,5-Dimethylcyclohexane-1,3-dione) Role: A classic CH-acid in multicomponent reactions.

Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

  • Reactivity : Highly acidic but hydrolytically unstable.
  • Comparison : The chromene-dione core of the target compound offers greater stability while retaining CH-acid functionality .

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione is a derivative of chromene and has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound through a detailed review of its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name: 3-(1,3-benzodioxol-5-ylmethyl)-7,7-dimethyl-6,8-dihydrochromene-2,5-dione
  • Molecular Formula: C19H18O5
  • Molecular Weight: 326.34 g/mol
  • CAS Number: 1038998-66-1

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with chromene frameworks. Variations in synthetic routes can lead to different derivatives with potentially varying biological activities.

Anticancer Activity

Research indicates that compounds related to benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, a study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol moieties and tested their cytotoxic effects on several cancer cell lines (HepG2, HCT116, MCF-7). The results showed that some compounds had IC50 values lower than those of standard drugs like doxorubicin, indicating strong antitumor activity ( ).

CompoundCell LineIC50 (µM)Reference
Compound 5HepG22.38
Compound 5HCT1161.54
Compound 5MCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56

The anticancer mechanisms of compounds related to this class include:

  • EGFR Inhibition: The compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Apoptosis Induction: Apoptosis was assessed using annexin V-FITC assays, revealing that these compounds can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest: Analysis indicated that these compounds could induce cell cycle arrest at various phases.

Mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 were also studied to understand the compounds' effects on apoptosis ( ).

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Studies: A series of benzo[d][1,3]dioxole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. Many exhibited significant activity with low toxicity towards normal cells ( ).
  • Molecular Docking Studies: In silico studies have suggested favorable interactions between these compounds and target proteins involved in tumor progression ( ).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving benzo[d][1,3]dioxole derivatives and chromene-dione precursors. A general approach includes:

Acid-catalyzed cyclization : Reacting substituted acetic acid derivatives (e.g., 2-(benzo[d][1,3]dioxol-5-yl)acetic acid) with diketones under acidic conditions to form the chromene-dione core .

Functionalization : Introducing the methyl groups at the 7-position via alkylation or using pre-substituted diketones.

  • Characterization : Use IR to confirm carbonyl stretches (~1,715 cm⁻¹ for dione), 1^1H-NMR to resolve methyl protons (δ ~1.2–1.5 ppm for 7,7-dimethyl), and mass spectrometry (MS) for molecular ion validation (e.g., EI-MS m/z ~380–400 range) .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

  • Methodological Answer :

  • X-ray crystallography : Resolve bond lengths and angles, particularly the fused benzopyran-dione system and substituent orientations. Compare with analogs like 4-(4-chlorophenyl)-7,7-dimethylchromene-dione (C–C bond lengths: 1.54 Å for methyl groups; dione ring planarity <0.05 Å deviation) .
  • Multi-spectral cross-validation : Combine 13^{13}C-NMR (carbonyl signals at ~200 ppm) with HPLC purity analysis (>95%) to confirm absence of byproducts .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Anticonvulsant screening : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, referencing structural analogs with anti-epileptic activity .
  • Antioxidant assays : DPPH radical scavenging (IC₅₀ quantification) or FRAP assays, comparing to standards like ellagic acid (IC₅₀ ~10 µM) .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish safe concentration ranges (IC₅₀ > 50 µM for non-toxic candidates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or organocatalysts (proline derivatives) to enhance cyclization efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (CHCl₃) for solubility and transition-state stabilization.
  • Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust temperature (e.g., 60–80°C optimal for similar chromene syntheses) .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize assay protocols : Ensure consistent cell lines, incubation times, and positive controls. For example, MTT assay variability can arise from incubation time (±2 hours) or serum concentration .
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to identify rapid degradation (t₁/₂ < 30 min) that may cause false-negative results.
  • Structural analogs comparison : Cross-reference with benzo[d][1,3]dioxole-containing coumarins (e.g., 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one) to contextualize bioactivity trends .

Q. What computational methods are effective for predicting environmental fate and biodegradation pathways?

  • Methodological Answer :

  • QSAR modeling : Use EPI Suite or TEST software to estimate logP (predicted ~2.5–3.5 for lipophilic chromenes) and biodegradation probability (e.g., BIOWIN score <2.1 suggests persistence) .
  • Metabolite prediction : Employ Schrödinger’s BioLuminate to simulate cytochrome P450-mediated oxidation, focusing on the dioxole ring (predicted hydroxylation at C5).
  • Ecotoxicity profiling : Align with the INCHEMBIOL framework to assess bioaccumulation in aquatic models (e.g., Daphnia magna LC₅₀ testing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.